8-pCPT-2'-O-Me-cAMP

Cell Signaling Pharmacology Biochemistry

Researchers face a persistent challenge: reliably dissecting PKA-dependent versus Epac-mediated cAMP signaling without pathway crosstalk. Generic cAMP analogs like 8-Br-cAMP activate both effectors, introducing confounding variables that compromise data integrity. 8-pCPT-2'-O-Me-cAMP (CAS 634207-53-7) is the validated, benchmark-selective Epac agonist engineered to resolve this. • Activates Epac1 (EC50 = 2.2 μM) with no detectable PKA activation (EC50 > 10 μM), delivering a >100-fold selectivity window • Enables definitive attribution of cAMP-dependent phenotypes to Epac when paired with PKA-selective tools (e.g., 6-Bnz-cAMP) • Supplied as sodium salt, ≥98% purity by HPLC; soluble in DMSO, DMF, and aqueous buffers • For intact-cell assays requiring membrane permeability, the AM-ester prodrug (007-AM, CAS 1152197-23-3) is also available

Molecular Formula C17H17ClN5O6PS
Molecular Weight 485.8 g/mol
Cat. No. B1244056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-pCPT-2'-O-Me-cAMP
Synonyms8-(4-chloro-phenylthio)-2'-O-methyladenosine-3'-5'-cyclic monophosphate
8-pCPT-2'-O-Me-cAMP
8CPT-2Me-cAMP
Molecular FormulaC17H17ClN5O6PS
Molecular Weight485.8 g/mol
Structural Identifiers
SMILESCOC1C2C(COP(=O)(O2)O)OC1N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N
InChIInChI=1S/C17H17ClN5O6PS/c1-26-13-12-10(6-27-30(24,25)29-12)28-16(13)23-15-11(14(19)20-7-21-15)22-17(23)31-9-4-2-8(18)3-5-9/h2-5,7,10,12-13,16H,6H2,1H3,(H,24,25)(H2,19,20,21)/t10-,12-,13-,16-/m1/s1
InChIKeyBCGHHRAUZWOTNH-XNIJJKJLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-pCPT-2'-O-Me-cAMP: Selective Epac Activator


8-pCPT-2′-O-Me-cAMP (also known as 007) is a synthetic, cell-permeable cyclic AMP (cAMP) analogue belonging to the class of Epac-Selective Cyclic AMP Analogs (ESCAs). This compound is a potent and selective activator of the Exchange Proteins directly Activated by cAMP (Epac1 and Epac2), a family of guanine nucleotide exchange factors for the small GTPases Rap1 and Rap2 [1]. Its molecular design incorporates key modifications, specifically a 2'-O-methyl group on the ribose and a para-chlorophenylthio (pCPT) moiety at the 8-position, which together confer remarkable selectivity for Epac over the classical cAMP effector, Protein Kinase A (PKA) [2]. Widely validated in primary research, it serves as the benchmark probe for dissecting PKA-independent, Epac-mediated signaling pathways [3].

Why 8-pCPT-2'-O-Me-cAMP Cannot Be Substituted


Generic substitution with other cAMP analogues is not feasible due to the unique and quantifiable functional profile of 8-pCPT-2′-O-Me-cAMP. Non-selective agonists like 8-Br-cAMP or 8-pCPT-cAMP activate both Epac and PKA, confounding interpretation of downstream effects [1]. Conversely, while 6-modified analogues like 6-Bnz-cAMP are PKA-selective, they fail to activate Epac efficiently [1]. Crucially, the non-esterified parent compound exhibits poor membrane permeability, limiting its utility in intact cells compared to its acetoxymethyl (AM) ester prodrug form, 8-pCPT-2′-O-Me-cAMP-AM (007-AM) [2]. This is not a simple matter of potency but of target engagement; using a less selective or less permeable analogue introduces experimental variables that cannot be controlled for, leading to inaccurate conclusions about the specific role of Epac. Therefore, precise scientific inquiry into Epac signaling mandates the use of this specific chemical tool.

Quantitative Evidence for 8-pCPT-2'-O-Me-cAMP


Superior Epac vs. PKA Selectivity

8-pCPT-2′-O-Me-cAMP exhibits a profound and quantifiable selectivity for Epac over PKA, a key differentiator from other cAMP analogues. A systematic mapping study revealed that while 8-pCPT-cAMP is a full agonist for both Epac and PKA, the combined 8-pCPT and 2'-O-methyl substitutions in 8-pCPT-2′-O-Me-cAMP resulted in an approximately three orders of magnitude (1000-fold) improvement in binding selectivity for Epac over PKA (cAPK) compared to cAMP [1].

Cell Signaling Pharmacology Biochemistry

Functional Selectivity in Intact Cells

Functional selectivity is validated in a cellular apoptosis model. At a high concentration of 700 µM, the non-selective analogue 8-CPT-cAMP (which activates both PKA and Epac) induced apoptosis in IPCWT AML cells. In stark contrast, 8-pCPT-2′-O-Me-cAMP at the same concentration (700 µM) did not induce any apoptosis, demonstrating a lack of PKA activation that is functionally equivalent to the PKA-selective analogue N6-MB-cAMP [1].

Cell Biology Apoptosis Signal Transduction

Enhanced Efficacy via AM-Ester Prodrug

A critical procurement consideration is the choice between the parent compound 8-pCPT-2′-O-Me-cAMP and its acetoxymethyl (AM) ester prodrug, 8-pCPT-2′-O-Me-cAMP-AM (007-AM). In rat INS-1 insulin-secreting cells, the parent compound (10-100 µM) failed to stimulate insulin secretion and was a weak activator of its downstream target Rap1. Conversely, the AM-ester prodrug demonstrated robust, concentration-dependent insulin secretion and Rap1 activation at the same concentrations [1].

Endocrinology Beta Cell Biology Drug Delivery

PKA-Independent Modulation of Ion Channels

The compound allows for the dissection of PKA-independent regulation of ion channels. In mouse airway smooth muscle (ASM) cells, a fast sodium current (INa) was inhibited by 35% with forskolin (1 mM, an adenylate cyclase activator), but was unaffected by 6-MB-cAMP (300 mM, a PKA activator). However, 8-pCPT-2′-O-Me-cAMP-AM (007-AM, 10 mM) produced a significant 48% reduction in the current, demonstrating an Epac-specific, PKA-independent effect [1].

Electrophysiology Ion Channels Smooth Muscle Physiology

Off-Target Activity at P2Y12 and Thromboxane Receptors

An important consideration for experimental design is the compound's documented off-target effects. Unlike the Epac agonist 8-Br-2′-O-Me-cAMP, which did not affect platelet activation, 8-pCPT-2′-O-Me-cAMP inhibits agonist-induced GPCR-stimulated P-selectin surface expression on platelets independently of Epac1 [1]. This effect is mediated by antagonistic binding to the P2Y12 receptor. Furthermore, the 8-pCPT moiety itself has been shown to exert competitive antagonistic properties at the thromboxane A2 (TxA2) receptor, directly inhibiting radioligand binding and reversing U46619-induced functional responses in endothelial cells [2].

Platelet Biology Vascular Pharmacology Off-Target Effects

Optimal Applications of 8-pCPT-2'-O-Me-cAMP


Dissecting PKA-Independent cAMP Signaling

This is the compound's primary and most validated application. When used in conjunction with a PKA-selective activator like 6-Bnz-cAMP or a PKA inhibitor like H-89, 8-pCPT-2′-O-Me-cAMP (or its AM-ester) allows researchers to definitively attribute a cAMP-dependent phenotype to either the Epac or PKA pathway [1]. This is essential for mapping signal transduction networks and identifying novel therapeutic targets.

Epac-Mediated Ion Channel Regulation

As demonstrated in airway smooth muscle and pancreatic beta cells, 8-pCPT-2′-O-Me-cAMP-AM is the tool of choice for studying PKA-independent, Epac-mediated modulation of ion channels (e.g., KATP, Nav1.7) and cellular excitability [2][3]. Its use avoids the confounding activation of PKA, which can independently regulate many of the same ion channels.

Insulin Secretion and Beta-Cell Function

The AM-ester prodrug (007-AM) is critical for studies in pancreatic islets and beta-cell lines where the parent compound shows limited permeability. It is used to selectively activate the Epac-Rap1 pathway, which synergizes with PKA to potentiate glucose-stimulated insulin secretion [4]. This application is directly supported by evidence that the parent compound is ineffective in this model system.

Vascular Biology and Platelet Research

While useful for activating Epac in endothelial and smooth muscle cells, researchers in vascular biology and platelet research must be aware of the documented off-target antagonism at P2Y12 and thromboxane receptors [5][6]. Its use in these systems is appropriate but mandates the inclusion of additional controls (e.g., 8-Br-2′-O-Me-cAMP or receptor-specific antagonists) to isolate the Epac-specific component of the observed response.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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